REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:12][CH3:13])[cH:4][c:5]2[cH:6][cH:7][n:8][cH:9][c:10]2[cH:11]1.[CH3:14][S-:15].[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[Na+:16]>>[Br:1][c:2]1[c:3]([OH:12])[cH:4][c:5]2[cH:6][cH:7][n:8][cH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2ccncc2cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[S-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Oc1cc2ccncc2cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |